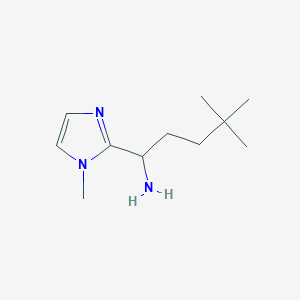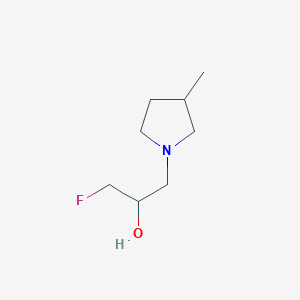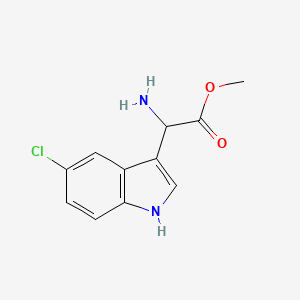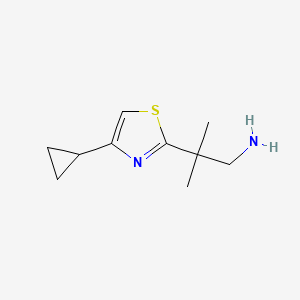![molecular formula C8H7N3O3 B13289902 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13289902.png)
5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a prop-2-yn-1-yloxy group and an amino group at the 5-position, and a carboxylic acid group at the 2-position. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the prop-2-yn-1-yloxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino and prop-2-yn-1-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction could produce pyrazine-2-carboxaldehyde .
Scientific Research Applications
5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the prop-2-yn-1-yloxy and amino groups, making it less versatile in chemical reactions.
5-Aminopyrazine-2-carboxylic acid: Similar structure but without the prop-2-yn-1-yloxy group, affecting its reactivity and applications.
5-[(Prop-2-yn-1-yloxy)amino]quinoxaline-2-carboxylic acid: Contains a quinoxaline ring instead of a pyrazine ring, leading to different chemical properties and applications.
Uniqueness
The presence of both the prop-2-yn-1-yloxy and amino groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and development .
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-(prop-2-ynoxyamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-2-3-14-11-7-5-9-6(4-10-7)8(12)13/h1,4-5H,3H2,(H,10,11)(H,12,13) |
InChI Key |
BHIIAOXMLFGVJS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NC=C(N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13289834.png)
![8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13289836.png)

![tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate](/img/structure/B13289846.png)
![tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13289860.png)


![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13289874.png)
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13289878.png)



